4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1426291-11-3
VCID: VC2871122
InChI: InChI=1S/C8H15N3S.ClH/c1-3-11(4-2)5-7-6-12-8(9)10-7;/h6H,3-5H2,1-2H3,(H2,9,10);1H
SMILES: CCN(CC)CC1=CSC(=N1)N.Cl.Cl
Molecular Formula: C8H16ClN3S
Molecular Weight: 221.75 g/mol

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride

CAS No.: 1426291-11-3

Cat. No.: VC2871122

Molecular Formula: C8H16ClN3S

Molecular Weight: 221.75 g/mol

* For research use only. Not for human or veterinary use.

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride - 1426291-11-3

Specification

CAS No. 1426291-11-3
Molecular Formula C8H16ClN3S
Molecular Weight 221.75 g/mol
IUPAC Name 4-(diethylaminomethyl)-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C8H15N3S.ClH/c1-3-11(4-2)5-7-6-12-8(9)10-7;/h6H,3-5H2,1-2H3,(H2,9,10);1H
Standard InChI Key QFHDMSDYNBOJQP-UHFFFAOYSA-N
SMILES CCN(CC)CC1=CSC(=N1)N.Cl.Cl
Canonical SMILES CCN(CC)CC1=CSC(=N1)N.Cl

Introduction

Chemical Properties

Structural Characteristics

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride consists of a 2-aminothiazole core structure with a diethylaminomethyl substituent at the 4-position of the thiazole ring. The compound exists as a dihydrochloride salt, which typically enhances water solubility compared to the free base form. The chemical structure includes the characteristic thiazole five-membered ring containing both a sulfur and a nitrogen atom .

Molecular Information

Table 1: Molecular Properties of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride

PropertyValue
CAS Number1426291-11-3
Molecular FormulaC8H15N3S·2HCl
AppearanceNot specified in available literature
Salt FormDihydrochloride

Structural Relationship to Similar Compounds

Comparison with Related Thiazolamine Derivatives

The 2-aminothiazole core present in 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride shares structural similarities with other thiazolamine compounds that have been studied for various biological activities. For instance, the related compound [(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride (CAS: 71064-30-7) contains a similar thiazole core but with different substitution patterns .

Table 2: Comparison of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride with Similar Compounds

CompoundCore StructureSubstituentsCAS Number
4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride2-Aminothiazole4-position: Diethylaminomethyl1426291-11-3
[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride2-Substituted thiazole4-position: Methyl, 2-position: Aminomethyl71064-30-7

Structure-Activity Insights from Related Research

Research on related thiazolamine derivatives provides insights into potential structure-activity relationships that might be relevant to 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride. Studies on pyrimidyl/pyridyl-2-thiazolamine analogues have demonstrated that certain thiazolamine derivatives can function as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, particularly the M3 subtype .

Synthetic Approaches

General Synthetic Strategies for Thiazolamine Derivatives

Based on synthetic approaches described for related compounds, potential methods for synthesizing 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride might involve:

  • Formation of the thiazole core using thiourea and an appropriate α-bromoketone precursor, followed by functionalization at the 4-position.

  • Introduction of the diethylaminomethyl group potentially through a Mannich-type reaction or via nucleophilic substitution with an appropriate leaving group at the 4-position.

  • Salt formation through treatment with hydrogen chloride to obtain the dihydrochloride form.

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